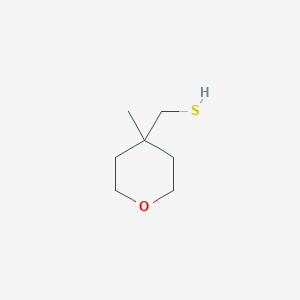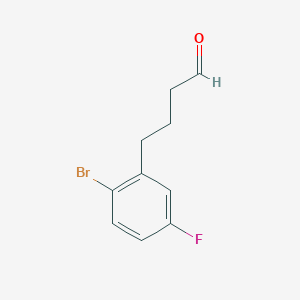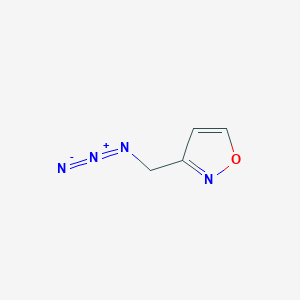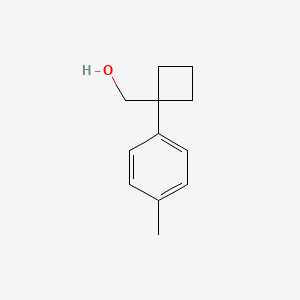
(1-(p-Tolyl)cyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(p-Tolyl)cyclobutyl)methanol is an organic compound with the molecular formula C12H16O It is characterized by a cyclobutyl ring substituted with a p-tolyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(p-Tolyl)cyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of p-tolylmagnesium bromide with cyclobutanone, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions: (1-(p-Tolyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form cyclobutyl derivatives.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of (1-(p-Tolyl)cyclobutyl)ketone.
Reduction: Formation of cyclobutyl derivatives.
Substitution: Various substituted p-tolyl derivatives.
科学研究应用
(1-(p-Tolyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1-(p-Tolyl)cyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The p-tolyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
- (1-(p-Tolyl)cyclobutyl)amine
- (1-(p-Tolyl)cyclobutyl)ketone
- (1-(p-Tolyl)cyclobutyl)carboxylic acid
Comparison: (1-(p-Tolyl)cyclobutyl)methanol is unique due to the presence of the hydroxyl group, which imparts different reactivity and interaction profiles compared to its analogs. For example, (1-(p-Tolyl)cyclobutyl)amine has an amine group, leading to different hydrogen bonding and nucleophilic properties. Similarly, (1-(p-Tolyl)cyclobutyl)ketone and (1-(p-Tolyl)cyclobutyl)carboxylic acid have distinct functional groups that influence their chemical behavior and applications.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10-3-5-11(6-4-10)12(9-13)7-2-8-12/h3-6,13H,2,7-9H2,1H3 |
InChI 键 |
CTOKYSJQNTXHJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CCC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


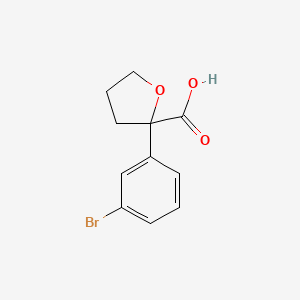
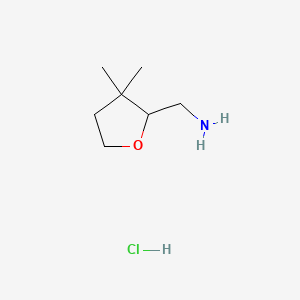
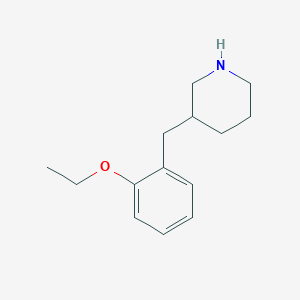
![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
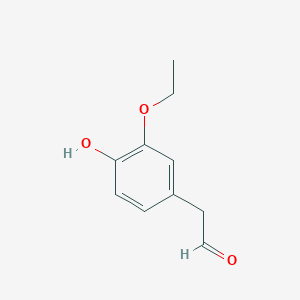
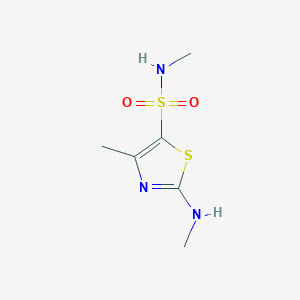

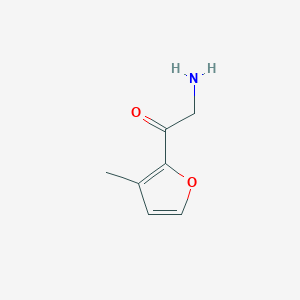
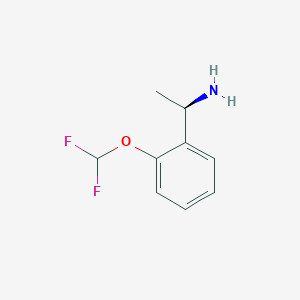

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
